N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-Ser-Asp-Lys-Pro is a tetrapeptide formed in bone marrow cells by the enzymatic processing of thymosin beta4. It is known to inhibit the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protect against Ara-C lethality in mice . This compound is also a specific substrate for the N-terminal active site of angiotensin-converting enzyme, which is responsible for its degradation in vivo .
Preparation Methods
N-Acetyl-Ser-Asp-Lys-Pro can be synthesized chemically. The synthetic route involves the stepwise addition of amino acids to form the tetrapeptide. The reaction conditions typically include the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis, which allows for the efficient and scalable production of peptides .
Chemical Reactions Analysis
N-Acetyl-Ser-Asp-Lys-Pro undergoes several types of chemical reactions:
Hydrolysis: This compound can be hydrolyzed by angiotensin-converting enzyme, leading to its degradation.
Oxidation and Reduction:
Substitution: Substitution reactions can occur at the amino acid residues, particularly at the serine and lysine residues.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Acetyl-Ser-Asp-Lys-Pro has several scientific research applications:
Cardiac Research: This compound inhibits the growth of cardiac fibroblasts and the phosphorylation of Smad2, which is involved in cardiac fibrosis.
Inflammation and Fibrosis: N-Acetyl-Ser-Asp-Lys-Pro has anti-inflammatory and antifibrotic properties, making it useful in research related to these conditions.
Cancer Research:
Mechanism of Action
N-Acetyl-Ser-Asp-Lys-Pro exerts its effects by inhibiting the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle. It acts as a specific substrate for the N-terminal active site of angiotensin-converting enzyme, leading to its degradation . This inhibition is thought to occur indirectly by preventing the action of a stimulator of hematopoietic stem cell proliferation . Additionally, it inhibits the phosphorylation and nuclear translocation of Smad2 in cardiac fibroblasts, which is involved in the regulation of fibrosis .
Comparison with Similar Compounds
N-Acetyl-Ser-Asp-Lys-Pro is unique in its specific inhibition of hematopoietic stem cell proliferation and its role as a substrate for angiotensin-converting enzyme. Similar compounds include:
Thymosin beta4: The precursor to N-Acetyl-Ser-Asp-Lys-Pro, involved in the same biological pathways.
Angiotensin I: Another substrate for angiotensin-converting enzyme, but with different biological effects.
Bradykinin: A peptide that is also hydrolyzed by angiotensin-converting enzyme.
These compounds share some similarities in their interactions with angiotensin-converting enzyme but differ in their specific biological roles and effects.
Properties
CAS No. |
112032-78-7 |
---|---|
Molecular Formula |
C5H11N5O2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
N-[(Z)-(1-amino-2-hydrazinyl-2-oxoethylidene)amino]propanamide |
InChI |
InChI=1S/C5H11N5O2/c1-2-3(11)9-10-4(6)5(12)8-7/h2,7H2,1H3,(H2,6,10)(H,8,12)(H,9,11) |
InChI Key |
RFBACMGHMLAVTH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NN=C(C(=O)NN)N |
Isomeric SMILES |
CCC(=O)N/N=C(/C(=O)NN)\N |
Canonical SMILES |
CCC(=O)NN=C(C(=O)NN)N |
Synonyms |
Propanoic acid, 2-(2-hydrazino-1-imino-2-oxoethyl)hydrazide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.